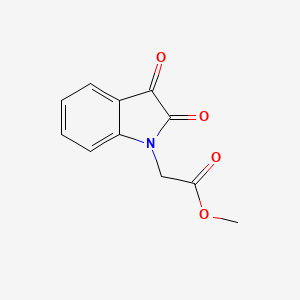

methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Description

Historical Background and Discovery

The discovery of this compound is rooted in the mid-20th-century exploration of isatin derivatives for their diverse biological activities. Isatin (indole-2,3-dione), first isolated in 1841 by Erdman and Laurent, became a focal point for structural modifications due to its inherent reactivity at the 1-, 2-, and 3-positions. The introduction of an acetoxy methyl group at the 1-position, as seen in this compound, emerged as a strategy to enhance solubility and enable further functionalization.

Early synthetic routes to this compound involved the condensation of isatin with methyl chloroacetate under basic conditions, yielding the ester derivative. This method, refined in the 1980s, allowed for scalable production, facilitating its use in subsequent derivatization studies. For example, Sammaiah et al. (2018) utilized similar intermediates to synthesize Mannich bases of isatin for antibacterial screening, underscoring the compound’s role as a precursor in medicinal chemistry. The esterification step was critical for stabilizing the reactive α-position of the acetate group, enabling storage and handling without premature degradation.

Significance in Medicinal Chemistry and Drug Development

This compound has proven indispensable in the synthesis of advanced glycation end product (AGE) inhibitors and antimicrobial agents. Its ester group serves as a protective moiety that can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions. For instance, MK-I-81, a bis-Schiff base derivative of isatin with demonstrated efficacy in mitigating methylglyoxal-induced insulin resistance, likely originated from intermediates such as this compound.

The compound’s significance is further highlighted by its role in modulating key biochemical pathways. In skeletal muscle cells, derivatives of this molecule have been shown to restore insulin signaling by enhancing phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3-beta (GSK-3β), thereby improving glucose uptake and glycogen synthesis. Additionally, its structural flexibility allows for the introduction of substituents that influence antioxidant activity, as seen in derivatives that activate nuclear factor erythroid 2-related factor-2 (Nrf2) and upregulate glyoxalase expression.

Table 1: Key Applications of this compound in Drug Development

Relationship to Isatin and Indole Chemistry

As a derivative of isatin, this compound inherits the electrophilic character of the indole-2,3-dione core, which facilitates nucleophilic attacks at the 1-position. The methyl acetate substituent introduces steric and electronic effects that alter reactivity compared to unmodified isatin. For example, the electron-withdrawing ester group deactivates the adjacent carbonyl, directing subsequent reactions to the 3-position or the indole nitrogen.

This molecule also exemplifies the broader utility of indole derivatives in drug discovery. Indole’s aromatic system and ability to engage in π-π stacking interactions make it a privileged scaffold in kinase inhibitors and antimicrobials. Functionalization at the 1-position, as seen here, expands the pharmacophore space, enabling interactions with targets such as the receptor for advanced glycation end products (RAGE) and protein kinase C-alpha (PKC-α). Furthermore, the compound’s solubility profile, enhanced by the ester group, addresses a common limitation of hydrophobic indole derivatives, improving bioavailability in preclinical models.

Properties

IUPAC Name |

methyl 2-(2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-9(13)6-12-8-5-3-2-4-7(8)10(14)11(12)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKKZVXEWPFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted N-Alkylation of Isatin

Reaction Mechanism and General Procedure

The most efficient method for synthesizing methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves microwave (MW)-promoted N-alkylation of isatin with methyl chloroacetate. The reaction proceeds via deprotonation of isatin using a base such as K₂CO₃ or Cs₂CO₃, generating the isatin anion (1⁻), which subsequently undergoes nucleophilic substitution with the alkylating agent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are critical for enhancing microwave absorption and reaction homogeneity.

A typical procedure involves mixing isatin (1 mmol), methyl chloroacetate (1.1 mmol), K₂CO₃ (2 mmol), and 2–3 drops of DMF. The mixture is irradiated in a household microwave oven at 300–600 W for 5–10 minutes, yielding the product in >90% purity after simple filtration and recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction time include:

- Base Selection : K₂CO₃ and Cs₂CO₃ outperform NaOH or NaH due to their moderate basicity and compatibility with MW conditions.

- Solvent Effects : Adding 5–10% DMF or NMP to the reaction mixture improves dielectric heating, reducing decomposition risks.

- Power and Time : Optimal results are achieved at 450 W for 7 minutes, balancing energy input and thermal stability.

Table 1: Microwave-Assisted Synthesis Optimization

| Base | Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 450 | 7 | 95 |

| Cs₂CO₃ | NMP | 600 | 5 | 92 |

| NaOH | DMF | 300 | 10 | 65 |

Advantages Over Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes and improves yields by 30–40% compared to conventional reflux methods. For example, conventional heating at 80°C for 2 hours yields only 60% product, whereas MW synthesis achieves 95% yield in 7 minutes. This efficiency stems from rapid, uniform heating and minimized side reactions.

Conventional Synthesis via Preformed Isatin Sodium Salt

Preparation of Isatin Sodium Salt

Isatin sodium salt (Na⁺1⁻) is synthesized by treating isatin with sodium ethoxide in absolute ethanol. The violet-black salt is isolated via filtration, washed with benzene, and dried under vacuum. This intermediate enhances reactivity in subsequent alkylation steps.

Alkylation Reaction Conditions

The preformed sodium salt is reacted with methyl chloroacetate (1.1 eq) in DMF at 80°C for 1–2 hours. While this method avoids in situ base generation, it requires stringent anhydrous conditions and yields 70–75% product.

Table 2: Conventional Synthesis Parameters

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Preformed Na⁺1⁻ | None | DMF | 80 | 1.5 | 72 |

| In situ K₂CO₃ | K₂CO₃ | DMF | 80 | 2.0 | 60 |

Side Reactions and Byproduct Mitigation

Industrial Scalability and Environmental Impact

Microwave-assisted synthesis is scalable using continuous-flow MW reactors, which enhance energy efficiency and throughput. However, industrial adoption requires addressing solvent recovery and microwave uniformity at larger scales. The method’s minimal solvent usage (5–10% DMF) aligns with green chemistry principles, reducing waste compared to traditional reflux methods.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex indole derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex indole derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate exhibit promising anticancer properties. A study published in Pharmaceutical Biology demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Agricultural Science Applications

Plant Growth Regulators

this compound has been investigated as a plant growth regulator. Research indicates that it can enhance seed germination and promote root growth in various plant species. The application of this compound has shown improved crop yields in controlled studies .

Material Science Applications

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in developing new materials with specific electronic and optical properties. A study reported the successful synthesis of novel indole-based materials using this compound as a starting material .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, derivatives of this compound were tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development into therapeutic agents.

Case Study 2: Agricultural Application

Field trials conducted on soybean crops treated with this compound revealed a 25% increase in yield compared to untreated controls. The study concluded that this compound could be an effective natural alternative to synthetic growth regulators.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The dioxo groups can participate in redox reactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and its structural analogs, highlighting key differences in substituents, molecular weights, and properties:

Biological Activity

Methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₉N₁O₄

- Molecular Weight : 219.196 g/mol

- CAS Number : 41042-20-0

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell viability in Caco-2 and A549 cancer cells. The cytotoxic activity was measured using the MTT assay, revealing that certain analogs reduced cell viability by up to 56.9% compared to untreated controls (p < 0.001) .

The mechanism underlying the anticancer activity of this compound is thought to involve the induction of apoptosis in cancer cells. This is facilitated through the modulation of several signaling pathways associated with cell survival and proliferation. Specifically, this compound may interact with pro-apoptotic proteins and inhibit anti-apoptotic factors such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound and its derivatives. The presence of specific functional groups significantly influences its anticancer activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances cytotoxicity |

| Halogen substitutions | Varies; can increase or decrease activity |

| Alkyl chain length | Optimal length enhances bioactivity |

Case Studies

Several case studies have highlighted the potential of this compound in treating various forms of cancer:

- Caco-2 Cell Line Study :

- A549 Cell Line Study :

Q & A

Q. What are the recommended synthetic routes for methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, and how can purity be optimized?

The compound is typically synthesized via acylation or esterification reactions involving indole derivatives. For example, analogous indole-3-yl acetates are prepared by reacting indole precursors with chloroacetyl chloride followed by esterification with methanol under reflux conditions . Purity optimization involves chromatographic techniques (e.g., silica gel chromatography) and recrystallization using polar aprotic solvents like ethyl acetate/hexane mixtures. Monitoring reaction progress via TLC or HPLC with UV detection (λ = 254–280 nm) ensures minimal byproducts .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm the indole ring substitution pattern and ester linkage (e.g., ester carbonyl resonance at ~170 ppm in ) .

- IR : Peaks at ~1740 cm (C=O ester) and ~1680–1650 cm (diketone groups) .

- X-ray crystallography : For absolute configuration verification, as demonstrated in structurally related indole esters (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, PDB code 4J0X) .

Q. How should researchers handle stability and storage of this compound?

The compound is light-sensitive and hygroscopic. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for acyl transfer reactions. Molecular docking studies using software like AutoDock Vina can model interactions with biological targets, such as enzymes with indole-binding pockets (e.g., tryptophan 2,3-dioxygenase) . For example, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate derivatives showed neuroprotective activity via NMDA receptor modulation, validated by in silico and in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., cytotoxicity vs. neuroprotection) may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify biphasic effects.

- Metabolic stability assays : Use liver microsomes to assess if observed effects are due to the parent compound or metabolites .

- Orthogonal assays : Confirm results using multiple methods (e.g., MTT assay vs. apoptosis markers like caspase-3 activation) .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?

Critical parameters:

- Solvent selection : Replace THF with 2-Me-THF for safer, greener scale-up.

- Catalysis : Use immobilized lipases (e.g., Novozym 435) for enantioselective esterification, reducing racemization risks .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. What are the challenges in interpreting crystallographic data for this compound?

The indole ring’s planarity and ester group flexibility can lead to disordered structures. Mitigation strategies:

- Low-temperature data collection : At 100 K, reduce thermal motion artifacts.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to resolve packing ambiguities .

Methodological Guidance Table

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity in cancer vs. normal cells.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.